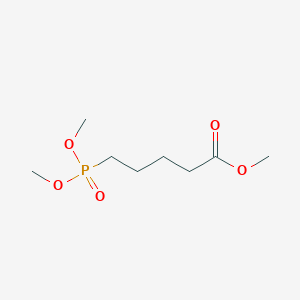

Methyl 5-dimethoxyphosphorylpentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-dimethoxyphosphorylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-11-8(9)6-4-5-7-14(10,12-2)13-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNVYQMAHFQICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378702 | |

| Record name | Pentanoic acid,5-(diethoxyphosphinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117917-78-9 | |

| Record name | Pentanoic acid,5-(diethoxyphosphinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-dimethoxyphosphorylpentanoate (CAS 195871-91-1) for Drug Discovery and Development

Introduction

Methyl 5-dimethoxyphosphorylpentanoate is a bifunctional organic compound featuring both a phosphonate and a methyl ester functional group. While not a widely studied molecule in its own right, its structure represents a valuable scaffold for researchers in medicinal chemistry and drug development. The presence of a phosphonate moiety, a stable isostere of the biologically crucial phosphate group, makes it an attractive starting point for the synthesis of enzyme inhibitors, haptens for antibody generation, and probes for studying biological pathways. Simultaneously, the terminal methyl ester provides a versatile chemical handle for elongation, amidation, or conjugation to other molecules of interest.

This guide serves as a comprehensive technical resource for scientists. It moves beyond a simple data sheet to provide insights into the compound's analytical properties, a plausible and detailed synthetic protocol, its potential applications in the context of modern drug discovery, and essential safety protocols. The information herein is designed to empower researchers to effectively synthesize, characterize, and strategically employ this compound in their research and development programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral characteristics is the foundation of its successful application. These properties are essential for identity confirmation, purity assessment, and predicting its behavior in various chemical and biological systems.

Table 1: Core Physicochemical Properties of Methyl 5-dimethoxyphosphorylpentanoate

| Property | Value | Source(s) |

| CAS Number | 195871-91-1 | [1][2] |

| Molecular Formula | C₈H₁₇O₅P | [2] |

| Molecular Weight | 224.19 g/mol | [1][2] |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥97% | [1][3] |

| Storage Temperature | 2-8°C or Room Temperature, Sealed in Dry Conditions | [1][2] |

| InChI Key | MLNVYQMAHFQICS-UHFFFAOYSA-N | [1][2] |

While publicly available, peer-reviewed spectra for this specific molecule are scarce, its structure allows for a robust prediction of its spectral features based on well-established principles of NMR and IR spectroscopy. This predictive analysis is crucial for researchers to confirm the successful synthesis and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ³¹P NMR experiments would provide unambiguous confirmation of its identity.

Table 2: Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ) / ppm | Multiplicity | Predicted Coupling Constant (J) / Hz | Integration | Rationale |

| -P(O)(OCH₃ )₂ | ~3.77 | Doublet (d) | ³JPH ≈ 11 | 6H | Methoxy groups on phosphorus are deshielded and couple to the ³¹P nucleus. |

| -CH₂ -COOCH₃ | ~2.35 | Triplet (t) | ³JHH ≈ 7 | 2H | Methylene group alpha to the carbonyl is deshielded. |

| -P(O)-CH₂ - | ~1.80 | Multiplet (m) | - | 2H | Methylene group alpha to the phosphonate group. |

| -CH₂-CH₂ -CH₂- | ~1.65 | Multiplet (m) | - | 4H | Aliphatic methylene protons in the middle of the chain. |

| -COOCH₃ | ~3.67 | Singlet (s) | - | 3H | Classic chemical shift for protons of a methyl ester. |

Causality: The predicted chemical shifts and coupling patterns are based on established data for similar functional groups.[4][5] For instance, the diagnostic feature is the doublet observed for the two methoxy groups attached to the phosphorus atom, a direct result of three-bond coupling (³JPH) between the protons and the phosphorus-31 nucleus.[4] The methylene protons adjacent to the phosphonate and carbonyl groups will exhibit distinct chemical shifts due to the different electron-withdrawing effects of these groups.

-

¹³C NMR: The spectrum is expected to show 8 distinct signals corresponding to each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (~174 ppm), the two methoxy carbons on the phosphorus (~52 ppm, with J-coupling to ³¹P), the methyl ester carbon (~51 ppm), and the aliphatic chain carbons (20-35 ppm).

-

³¹P NMR: A proton-decoupled ³¹P NMR spectrum would show a single signal, likely a singlet, in the typical range for alkyl phosphonates (approximately +25 to +35 ppm relative to 85% H₃PO₄).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2950 | C-H (Alkyl) | Stretch |

| ~1735 | C=O (Ester) | Stretch |

| ~1250 | P=O (Phosphonate) | Stretch |

| ~1030 | P-O-C | Stretch |

Synthesis and Reactivity

A robust and reproducible synthetic route is paramount for utilizing Methyl 5-dimethoxyphosphorylpentanoate in research. The Michaelis-Arbuzov reaction stands out as the most logical and efficient method for its preparation.

This reaction is a cornerstone of organophosphorus chemistry, forming a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide. In this case, trimethyl phosphite serves as the phosphorus source, and methyl 5-bromopentanoate is the electrophilic alkyl halide substrate. The reaction proceeds via an Sₙ2 attack of the phosphorus on the carbon bearing the bromine, followed by a subsequent dealkylation of the resulting phosphonium salt by the bromide ion to yield the stable phosphonate product.

Caption: Workflow for the synthesis of Methyl 5-dimethoxyphosphorylpentanoate via the Michaelis-Arbuzov reaction.

This protocol describes a self-validating system for the synthesis and purification of the target compound.

-

Reagent Preparation & Setup:

-

Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to remove moisture.

-

Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

To the flask, add methyl 5-bromopentanoate (1.0 eq).

-

Add trimethyl phosphite (1.2-1.5 eq). Using a slight excess of the phosphite ensures complete consumption of the more valuable bromoester.

-

-

Reaction Execution:

-

With vigorous stirring, gently heat the reaction mixture in an oil bath to 110-120°C.

-

The reaction is typically exothermic. Monitor the temperature carefully.

-

Maintain the temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing small aliquots via Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.

-

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the volatile by-product (bromomethane) and excess trimethyl phosphite via distillation under reduced pressure.

-

The resulting crude oil is then purified by silica gel column chromatography. A gradient elution system, for example, starting with hexane/ethyl acetate (e.g., 1:1) and gradually increasing the polarity to pure ethyl acetate, is typically effective for separating the product from any residual starting materials or by-products.

-

-

Characterization:

-

Collect the fractions containing the pure product (as identified by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 5-dimethoxyphosphorylpentanoate as a clear liquid.

-

Confirm the identity and purity of the final product using NMR (¹H, ¹³C, ³¹P), IR spectroscopy, and mass spectrometry.

-

Applications in Drug Discovery and Development

The true value of Methyl 5-dimethoxyphosphorylpentanoate lies in its potential as a versatile building block for creating more complex and biologically active molecules.

Sources

- 1. Methyl 5-(dimethoxyphosphoryl)pentanoate | 195871-91-1 [sigmaaldrich.com]

- 2. Methyl 5-(dimethoxyphosphoryl)pentanoate | 195871-91-1 [sigmaaldrich.com]

- 3. Methyl 5-(dimethoxyphosphoryl)pentanoate | 195871-91-1 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Structural Analysis and Synthetic Utility of Methyl 5-(dimethoxyphosphoryl)pentanoate

An In-Depth Technical Guide for Advanced Drug Development and Synthetic Workflows

Core Directive & Executive Summary

In advanced organic synthesis and medicinal chemistry, bifunctional reagents are the cornerstone of modular assembly. Methyl 5-(dimethoxyphosphoryl)pentanoate (CAS: 195871-91-1 / 117917-78-9) is a premier C5-homologation building block. Featuring a terminal methyl ester and a dimethyl phosphonate moiety, it serves as a critical linchpin in the total synthesis of prostaglandins, sphingolipids, and complex polyketides.

As an application scientist, I approach this molecule not just as a reagent, but as a mechanistic system. This whitepaper deconstructs the structural validation, thermodynamic synthesis, and strategic deployment of this unactivated phosphonate, providing researchers with field-proven, self-validating protocols.

Structural & Spectroscopic Profiling

Before deploying any bifunctional reagent in a multi-step synthesis, absolute structural verification is mandatory. The presence of the NMR-active 31P nucleus (100% natural abundance, spin ½) provides a powerful diagnostic handle that couples to both 1H and 13C nuclei.

Multinuclear NMR Causality

The structural assignment of this molecule relies heavily on phosphorus-carbon coupling constants ( JP−C ). Notably, the three-bond carbon-phosphorus coupling ( 3JC,P≈16 Hz ) at the C3 position is characteristically larger than the two-bond coupling ( 2JC,P≈5 Hz ) at the C4 position. This non-intuitive phenomenon is dictated by the dihedral angle dependencies of the Karplus equation, a critical insight for differentiating the aliphatic chain carbons.

Table 1: Multinuclear NMR Assignments (400 MHz / 100 MHz, CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Structural Assignment |

| ¹H | 3.75 | Doublet | JP−H=10.8 | −P(OCH3)2 |

| ¹H | 3.67 | Singlet | - | −COOCH3 |

| ¹H | 2.33 | Triplet | J=7.2 | C2- H2 ( α to ester) |

| ¹H | 1.75 | Multiplet | JP−H≈18.0 | C5- H2 ( α to P) |

| ¹³C | 173.8 | Singlet | - | C=O (Ester carbonyl) |

| ¹³C | 52.3 | Doublet | JP−C=6.5 | −P(OCH3)2 |

| ¹³C | 24.5 | Doublet | JP−C=140.0 | C5 ( α to P) |

| ¹³C | 21.8 | Doublet | JP−C=5.0 | C4 ( β to P) |

| ¹³C | 25.4 | Doublet | JP−C=16.0 | C3 ( γ to P) |

| ³¹P | 34.5 | Singlet | - | Phosphonate core |

Mass Spectrometry (EI, 70 eV)

Under electron ionization, alkyl phosphonates undergo a highly predictable and diagnostic McLafferty-type rearrangement. The phosphoryl oxygen abstracts a hydrogen from the γ -carbon (C3), leading to the cleavage of the C4-C5 ( α−β ) bond.

Table 2: Diagnostic MS Fragmentation Patterns

| m/z | Relative Abundance | Fragment Identity | Mechanistic Origin |

| 224 | < 5% | [M]+ | Intact Molecular Ion |

| 193 | 15% | [M−OCH3]+ | α -cleavage at ester or phosphonate |

| 124 | 100% | [CH2=P(OH)(OCH3)2]+ | McLafferty rearrangement at phosphonate |

| 109 | 45% | [P(=O)(OCH3)2]+ | Direct C-P bond homolysis |

Synthesis via the Michaelis-Arbuzov Reaction

The most robust method to synthesize methyl 5-(dimethoxyphosphoryl)pentanoate is the Michaelis-Arbuzov reaction, reacting methyl 5-bromopentanoate with trimethyl phosphite. The thermodynamic driving force of this reaction is the formation of the highly stable P=O double bond (bond energy ~544 kJ/mol).

Self-Validating Protocol: Arbuzov Synthesis

-

Preparation: Combine 1.0 equivalent of methyl 5-bromopentanoate with 1.5 equivalents of trimethyl phosphite in a dry, argon-purged Schlenk flask.

-

Causality: Excess phosphite is used to drive the initial SN2 equilibrium forward and compensate for its volatility at high temperatures.

-

-

Thermal Activation: Heat the neat mixture to 130–150 °C for 12 hours.

-

Causality: The weakly nucleophilic nature of the phosphorus lone pair requires significant thermal energy to overcome the activation barrier of the initial alkylation step.

-

-

Byproduct Removal: Equip the apparatus with a short-path distillation head to continuously vent methyl bromide gas.

-

Causality: According to Le Chatelier’s principle, the continuous removal of the volatile alkyl halide prevents reverse reactions and irreversibly drives the sequence to the phosphonate product.

-

-

Purification: Isolate the product via fractional vacuum distillation (0.1 Torr at ~110 °C).

-

Causality: Standard silica gel chromatography often results in poor recovery due to the strong hydrogen-bond accepting nature of the phosphoryl oxygen. Distillation guarantees >97% purity.

-

-

Validation Checkpoint: Monitor the reaction via 31P NMR. The complete disappearance of the trimethyl phosphite signal (~140 ppm) and the emergence of a single sharp peak at ~34.5 ppm confirms quantitative conversion.

Fig 1: Step-by-step Michaelis-Arbuzov synthesis workflow for the target phosphonate.

Application: Non-Stabilized Horner-Wadsworth-Emmons (HWE) Olefination

Unlike standard phosphonoacetates (which feature an electron-withdrawing group directly adjacent to the phosphorus), methyl 5-(dimethoxyphosphoryl)pentanoate is an unactivated (non-stabilized) alkyl phosphonate . Deprotonating the C5 position requires specialized conditions, as the resulting carbanion lacks resonance stabilization.

Self-Validating Protocol: HWE Olefination

-

Deprotonation: Dissolve the phosphonate (1.0 eq) in anhydrous THF and cool to -78 °C under argon. Add n -butyllithium ( n -BuLi, 1.05 eq) dropwise.

-

Causality: Weak bases (like NaH or DBU) are insufficient for unactivated phosphonates. n -BuLi is mandatory to quantitatively deprotonate the weakly acidic α -protons.

-

-

Electrophile Addition: Stir for 30 minutes, then introduce the target aldehyde (0.95 eq) dropwise.

-

Causality: Maintaining the reaction at -78 °C prevents the premature decomposition or self-condensation of the highly reactive, non-stabilized phosphonate carbanion.

-

-

Cyclization & Elimination: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.

-

Causality: The initial nucleophilic attack forms a betaine intermediate at low temperatures. Warming provides the necessary thermal energy for the formation and subsequent syn-elimination of the 4-membered oxaphosphetane ring.

-

-

Validation Checkpoint: The reaction mixture will transition from a pale yellow (indicating the presence of the carbanion) to colorless upon complete betaine cyclization. TLC analysis (using a KMnO4 stain) should confirm the complete consumption of the aldehyde.

Fig 2: Non-stabilized Horner-Wadsworth-Emmons olefination mechanistic pathway.

References

-

NPTEL Archive. "Lecture 23: Horner-Wadsworth-Emmons Reaction and Phosphonate Synthesis". National Programme on Technology Enhanced Learning. URL:[Link]

1H and 13C NMR spectra of Methyl 5-dimethoxyphosphorylpentanoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 5-dimethoxyphosphorylpentanoate

Abstract

Methyl 5-dimethoxyphosphorylpentanoate is a key intermediate in organic synthesis, particularly valued for its application in the Horner-Wadsworth-Emmons reaction to construct carbon-carbon double bonds. The unambiguous structural characterization of this molecule is paramount for its effective use. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for this purpose. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 5-dimethoxyphosphorylpentanoate. As a senior application scientist, this guide moves beyond simple data reporting to explain the causal relationships behind the observed chemical shifts and coupling constants, with a particular focus on the influence of the phosphorus-31 nucleus. We will detail the spectral assignments, discuss the diagnostic P-H and P-C coupling patterns, and provide standardized protocols for data acquisition, ensuring a self-validating system for researchers and drug development professionals.

Molecular Structure and NMR-Active Nuclei

The foundational step in any spectral interpretation is a thorough understanding of the molecule's structure. Methyl 5-dimethoxyphosphorylpentanoate possesses several distinct functional groups: a phosphonate ester, an aliphatic chain, and a methyl ester. The presence of the NMR-active ³¹P nucleus, which has 100% natural abundance and a spin of I = ½, is the most significant feature influencing the ¹H and ¹³C NMR spectra.[1][2] This results in observable heteronuclear spin-spin coupling, which splits the signals of nearby proton and carbon nuclei, providing invaluable structural information.

Caption: Molecular structure with key proton/carbon environments labeled (a-h).

¹H NMR Spectral Analysis

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The key to interpretation lies in analyzing four components for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Signal Assignment and Interpretation

-

Methyl Ester Protons (-COOCH₃, Signal 'a'): These three protons are chemically equivalent and are not coupled to any other protons or the phosphorus atom. Consequently, they appear as a sharp singlet, typically the furthest downfield of the high-field signals, around δ 3.67 ppm . Its integration value of 3H confirms its identity.

-

Dimethoxyphosphoryl Protons (-P(O)(OCH₃)₂, Signals 'b'/'c'): The six protons of the two methoxy groups attached to the phosphorus atom are chemically equivalent. They experience coupling with the ³¹P nucleus over three bonds (³JPH). This coupling splits the signal into a characteristic doublet. The expected chemical shift is approximately δ 3.75 ppm , with a coupling constant (³JPH) of about 11.0 Hz . The integration of 6H is a definitive marker for these two identical groups.

-

Methylene Protons Alpha to Carbonyl (-CH₂-C=O, Signal 'g'): The two protons on the carbon adjacent to the carbonyl group are deshielded by the electron-withdrawing effect of the carbonyl. They are coupled only to the adjacent methylene protons at C3, resulting in a triplet. This signal is expected around δ 2.32 ppm (³JHH ≈ 7.4 Hz).

-

Methylene Protons Alpha to Phosphorus (-P-CH₂-, Signal 'd'): This is a highly diagnostic signal. These two protons are coupled to both the adjacent methylene group at C2 (³JHH) and the phosphorus nucleus over two bonds (²JPH). This results in a complex multiplet, often appearing as a doublet of triplets. The coupling to phosphorus is typically strong (²JPH ≈ 18.0 Hz). This signal is found around δ 1.70-1.85 ppm .

-

Aliphatic Chain Methylene Protons (-CH₂-CH₂-CH₂-, Signals 'e'/'f'): The remaining two methylene groups in the chain (C2 and C3) are coupled to their neighbors, resulting in overlapping multiplets in the aliphatic region, typically between δ 1.45-1.65 ppm . Their signals are complex due to coupling with protons on both adjacent carbons.

Data Summary: ¹H NMR

| Signal Label | Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |

| a | -COOCH₃ | ~ 3.67 | Singlet (s) | - | 3H |

| b, c | -P(O)(OCH₃ )₂ | ~ 3.75 | Doublet (d) | ³JPH ≈ 11.0 | 6H |

| g | -CH₂ -C=O | ~ 2.32 | Triplet (t) | ³JHH ≈ 7.4 | 2H |

| d | -P-CH₂ - | ~ 1.70 - 1.85 | Multiplet (m) | ²JPH ≈ 18.0 | 2H |

| e, f | -CH₂-CH₂ -CH₂ - | ~ 1.45 - 1.65 | Multiplet (m) | - | 4H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework. In proton-decoupled spectra, each unique carbon environment gives a single peak, unless it is coupled to another nucleus like ³¹P. The analysis of C-P coupling constants is crucial for definitive assignment.[1]

Signal Assignment and Interpretation

-

Carbonyl Carbon (C=O, Signal 'h'): The ester carbonyl carbon is the most deshielded carbon and appears as a singlet at the lowest field, around δ 173.9 ppm .

-

Dimethoxyphosphoryl Carbons (-P(O)(OCH₃)₂, Signals 'b'/'c'): These two equivalent carbons are coupled to the phosphorus atom over two bonds (²JPC). This results in a doublet around δ 52.5 ppm with a coupling constant of approximately 5-7 Hz.

-

Methyl Ester Carbon (-COOCH₃, Signal 'a'): This carbon appears as a sharp singlet around δ 51.5 ppm .

-

Carbon Alpha to Phosphorus (-P-CH₂-, Signal 'd'): This is the most informative signal for confirming the phosphonate linkage. This carbon is directly bonded to phosphorus, resulting in a very large one-bond coupling constant (¹JPC). The signal appears as a doublet with a ¹JPC value often exceeding 140 Hz.[1] The chemical shift is approximately δ 24.5 ppm (d, ¹JPC ≈ 141.5 Hz).

-

Carbon Alpha to Carbonyl (-CH₂-C=O, Signal 'g'): This methylene carbon is observed as a singlet around δ 33.9 ppm . Any four-bond coupling to phosphorus (⁴JPC) is typically too small to be resolved.

-

Carbon Beta to Phosphorus (-P-CH₂-CH₂-, Signal 'e'): The carbon at the C2 position experiences two-bond coupling to phosphorus, resulting in a doublet with a small coupling constant (²JPC ≈ 4-6 Hz) around δ 21.5 ppm .

-

Carbon Gamma to Phosphorus (-P-CH₂-CH₂-CH₂-, Signal 'f'): The carbon at the C3 position shows a three-bond coupling to phosphorus (³JPC), appearing as a doublet with a noticeable coupling constant around δ 30.0 ppm (d, ³JPC ≈ 15-17 Hz).

The Power of ³¹P Decoupling

A key experimental technique to validate these assignments is to run a ¹³C NMR experiment with simultaneous proton and phosphorus decoupling. In such an experiment, all the doublets arising from C-P coupling would collapse into singlets, providing unequivocal confirmation of which carbon atoms are within three bonds of the phosphorus atom.[1]

Data Summary: ¹³C NMR

| Signal Label | Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |

| h | C =O | ~ 173.9 | Singlet (s) | - |

| b, c | -P(O)(OC H₃)₂ | ~ 52.5 | Doublet (d) | ²JPC ≈ 6.0 |

| a | -COOC H₃ | ~ 51.5 | Singlet (s) | - |

| g | -C H₂-C=O | ~ 33.9 | Singlet (s) | - |

| f | -P-CH₂-CH₂-C H₂- | ~ 30.0 | Doublet (d) | ³JPC ≈ 16.0 |

| d | -P-C H₂- | ~ 24.5 | Doublet (d) | ¹JPC ≈ 141.5 |

| e | -P-CH₂-C H₂- | ~ 21.5 | Doublet (d) | ²JPC ≈ 5.0 |

Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols for NMR data acquisition are recommended.

Sample Preparation

-

Weigh approximately 15-20 mg of Methyl 5-dimethoxyphosphorylpentanoate.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent that provides a clean spectral window.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube securely and vortex briefly to ensure a homogeneous solution.

Data Acquisition Workflow

Caption: Standardized workflow from sample preparation to final spectral analysis.

Spectrometer Parameters

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45° (for quantitative accuracy, a 90° pulse with a longer relaxation delay is preferred).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition (Proton Decoupled):

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Pulse Angle: 30°.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 256 or higher, depending on sample concentration.

-

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 5-dimethoxyphosphorylpentanoate are rich with structural information, primarily due to the influence of the ³¹P nucleus. The characteristic doublet for the methoxy protons in the ¹H spectrum and the large one-bond C-P coupling for the alpha-methylene carbon in the ¹³C spectrum are unambiguous fingerprints for the dimethoxyphosphoryl group. By carefully analyzing the chemical shifts, integrations, and especially the heteronuclear coupling constants, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic building block. The application of standardized protocols ensures that the acquired data is both reliable and reproducible, upholding the principles of scientific integrity.

References

- Stothers, J. B., & Robinson, J. R. (1964). NMR SPECTRA OF O,O-DIALKYLORGANOPHOSPHORUS ESTERS. P31CHEMICAL SHIFTS BY HETERONUCLEAR SPIN DECOUPLING. Canadian Journal of Chemistry.

- Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Royal Society of Chemistry.

-

Koo, I., Ali, D., et al. (2008). Theoretical Study of 31 P NMR Chemical Shifts for Organophosphorus Esters, Their Anions and O,O-Dimethylthiophosphorate Anion with Metal Complexes. Bulletin of The Korean Chemical Society. Available at: [Link]

- JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. JEOL Ltd. Applications Notes.

- Barskiy, D. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications.

- Montes, R. H., et al. (2017). ORGANOPHOSPHATE ESTERS REMOVAL BY UV/H O PROCESS MONITORED BY 31P NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. SciELO.

- Koo, I. S., et al. (2008). Theoretical Study of 31 P NMR Chemical Shifts for Organophosphorus Esters, Their Anions and O,O-Dimethylthiophosphorate Anion with Metal Complexes. ResearchGate.

- Shepler, B., et al. (n.d.). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. OSTI.GOV.

- Gorenstein, D. G. (n.d.). Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. University of Illinois Chicago.

-

Sheikh, J. A., Bakhmutov, V. I., & Clearfield, A. (2018). Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation. Magnetic Resonance in Chemistry, 56(4), 276-284. Available at: [Link]

Sources

Engineering Bioavailability: The Biological Activity and Development of Phosphonate Esters

Executive Summary

As a Senior Application Scientist navigating the complexities of drug design, one of the most persistent challenges is delivering highly polar, biologically active molecules across lipophilic cell membranes. Phosphonate esters have emerged as a cornerstone strategy in modern medicinal chemistry to overcome this hurdle. By replacing the hydrolytically unstable oxygen-phosphorus (O-P) bond of natural phosphates with a robust carbon-phosphorus (C-P) bond, phosphonates act as stable bioisosteres[1][2]. However, their inherent negative charge at physiological pH severely limits bioavailability[1]. This technical guide explores the mechanistic rationale behind phosphonate prodrugs, their proven clinical applications, and the self-validating experimental workflows required to evaluate their efficacy.

Mechanistic Rationale: The Bioisosterism and Permeability Paradox

The Chemical Foundation

Phosphonates are defined by their C-P bond, which grants them near-absolute resistance to enzymatic cleavage by ubiquitous phosphatases[3]. This metabolic stability allows them to mimic essential phosphate and carboxylate intermediates within cellular metabolism, making them potent inhibitors of viral and bacterial enzymes[3].

The Prodrug Imperative

Despite their target affinity, phosphonic acids exist as dianions at a physiological pH of 7.4. This extreme polarity prevents passive diffusion across the lipid bilayer[1]. To bypass this, the phosphonate moiety is masked using esterification strategies:

-

Acyloxyalkyl Esters (POM/POC): Pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters neutralize the charge[1][2]. Once inside the body, ubiquitous esterases cleave the promoiety, releasing the active phosphonate alongside transient, metabolizable byproducts like formaldehyde[1].

-

Phosphoramidates (ProTides): A more advanced approach utilizes an amino acid ester (e.g., L-alanine) and a phenol group. This strategy is highly targeted, relying on specific intracellular enzymes for activation rather than non-specific plasma esterases[1][4].

Intracellular activation pathway of Tenofovir alafenamide (TAF) via Cathepsin A.

Clinical Triumphs: Antiviral and Antibacterial Applications

The translation of phosphonate esters from bench to bedside is best illustrated by the evolution of antiviral nucleotide analogues.

The Tenofovir Evolution

Tenofovir (TFV) is a potent inhibitor of HIV and HBV reverse transcriptase, but its unesterified form has an oral bioavailability of less than 5%[4]. The first-generation prodrug, Tenofovir disoproxil fumarate (TDF), utilized a POC ester to increase bioavailability to approximately 25%[4]. However, TDF is rapidly cleaved in the plasma, leading to high circulating levels of TFV, which correlates with renal and bone toxicity[4].

The second-generation prodrug, Tenofovir alafenamide (TAF), revolutionized this profile. As a phosphoramidate, TAF remains highly stable in the plasma and is specifically cleaved intracellularly by Cathepsin A (CatA) within peripheral blood mononuclear cells (PBMCs) and macrophages[4]. This mechanism results in a >90% reduction in circulating plasma TFV and a 7-fold increase in intracellular active metabolite (TFV-DP), allowing for a dramatically lower clinical dose (25 mg TAF vs. 300 mg TDF)[4].

Quantitative Data Summary

Table 1: Pharmacokinetic & Pharmacodynamic Comparison of Key Phosphonate Therapeutics

| Compound | Prodrug Strategy | Primary Target | Bioavailability / Plasma Profile | Key Clinical Advantage |

| Tenofovir (TFV) | None (Parent) | HIV/HBV RT | <5% Oral Bioavailability | Poor cellular permeation due to dianionic state. |

| Tenofovir disoproxil fumarate (TDF) | Diester (POC) | HIV/HBV RT | ~25% Oral Bioavailability | Overcomes permeability; high plasma TFV causes toxicity. |

| Tenofovir alafenamide (TAF) | Phosphoramidate | HIV/HBV RT | >90% lower plasma TFV | High intracellular accumulation; lower toxicity profile. |

| Adefovir dipivoxil | Diester (POM) | HBV DNA Pol. | 59% Oral Bioavailability | Enhanced absorption over parent adefovir. |

| Fosfomycin | Natural Epoxide | Bacterial MurA | ~30-40% Oral Bioavail. | Irreversible inhibition of peptidoglycan synthesis. |

(Data synthesized from established pharmacokinetic profiles[3][4][5])

Experimental Methodologies: A Self-Validating Evaluation System

To engineer a successful phosphonate ester, researchers must employ rigorous, self-validating assays that isolate specific pharmacokinetic variables. Below are the standard protocols utilized in our laboratories to evaluate novel prodrug candidates.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Purpose: To evaluate the rate of prodrug cleavage by hepatic enzymes, distinguishing between CYP450-mediated metabolism and non-specific esterase hydrolysis.

-

Preparation: Thaw human liver microsomes (HLMs) on ice. Pre-incubate HLMs (0.5 mg/mL protein) with the phosphonate prodrug candidate (1 µM) in a 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation (Causality): Add an NADPH regenerating system to the test arm to initiate CYP450-mediated metabolism. Causality: NADPH is an obligate cofactor for CYPs. By comparing arms with and without NADPH, we isolate oxidative cleavage (e.g., CYP3A4 activation of HepDirect prodrugs) from simple esterase hydrolysis.

-

Quenching: At specific time intervals (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS). Causality: The organic solvent instantly denatures enzymes, stopping the reaction. The SIL-IS corrects for matrix effects and ionization variations during mass spectrometry.

-

Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the monoester intermediate.

-

Self-Validation System:

-

Positive Control: Run Verapamil (rapidly metabolized by CYP3A4) to validate HLM activity.

-

Negative Control: Run the unesterified parent phosphonate; it should exhibit zero degradation, confirming that observed metabolism is strictly localized to the prodrug promoiety.

-

Protocol 2: PBMC Intracellular Activation & Permeability Assay

Purpose: To measure true cellular uptake and the subsequent enzymatic conversion to the active diphosphate metabolite.

-

Cell Culture: Isolate PBMCs and seed at 2×106 cells/mL. Incubate with the prodrug (10 µM) at 37°C in a 5% CO₂ atmosphere for 24 hours.

-

Washing & Lysis (Causality): Harvest cells and wash three times with ice-cold PBS. Causality: Thorough washing is critical to remove any extracellular drug adhering to the membrane, ensuring only internalized molecules are quantified. Lyse the cells using 70% cold methanol. Causality: Methanol precipitates cellular proteins while efficiently extracting highly polar nucleotide metabolites.

-

Phosphatase Treatment (Analytical Optimization): Treat a standardized subset of the lysate with alkaline phosphatase. Causality: The active diphosphate (e.g., TFV-DP) is notoriously difficult to retain and quantify on standard reverse-phase LC columns due to its extreme polarity. Converting it back to the parent phosphonate simplifies the analytical matrix for accurate mass balance calculations.

-

LC-MS/MS Quantification: Quantify the intracellular concentration of the active metabolite against a standard curve.

-

Self-Validation System:

-

Include a parallel arm treated with the unesterified parent phosphonate. Because it cannot cross the membrane, intracellular levels must read near zero. Any signal detected here indicates a failure in the washing protocol, invalidating the run.

-

Step-by-step experimental workflow for evaluating novel phosphonate prodrugs.

Future Perspectives in Drug Development

The success of TAF and Adefovir dipivoxil has paved the way for next-generation phosphonate delivery systems. Current research is heavily focused on targeted delivery mechanisms, such as HepDirect prodrugs, which utilize cyclic 1-aryl-1,3-propanyl esters that are exclusively cleaved by CYP3A4—an enzyme highly overexpressed in the liver[2]. This allows for the targeted delivery of antiviral phosphonates directly to hepatocytes, minimizing systemic exposure and maximizing therapeutic index. As synthetic methodologies like the Atherton-Todd and Michaelis-Arbuzov reactions become more refined[6], the chemical space for phosphonate esters will continue to expand, offering new avenues for treating resistant viral strains and bacterial infections.

References

-

Phosphonate prodrugs: an overview and recent advances Source: nih.gov URL:[Link]

-

Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects Source: frontiersin.org URL:[Link]

-

Recent developments in phosphorus-containing ester prodrugs and its prospectives Source: researchgate.net URL:[Link]

-

Recent advances in natural and synthetic phosphonate therapeutics Source: nih.gov URL:[Link]

-

Adefovir dipivoxil - Australian Prescriber Source: tg.org.au URL:[Link]

-

Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors Source: asm.org URL:[Link]

Sources

- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 3. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Adefovir dipivoxil - Australian Prescriber [australianprescriber.tg.org.au]

- 6. researchgate.net [researchgate.net]

The Strategic Role of Methyl 5-(dimethoxyphosphoryl)pentanoate in Advanced Organic Synthesis: Mechanistic Insights and Applications

Executive Summary

In the landscape of modern organic synthesis, bifunctional aliphatic building blocks are critical for the rapid assembly of complex molecular architectures. Methyl 5-(dimethoxyphosphoryl)pentanoate (CAS: 195871-91-1)[1] stands out as a highly versatile, dual-action reagent. Featuring a terminal dimethyl phosphonate and a terminal methyl ester separated by a tetramethylene spacer, this molecule serves as an ideal linchpin for chain extension, linkerology, and surface functionalization.

Unlike classical activated Horner-Wadsworth-Emmons (HWE) reagents, the unactivated nature of its phosphonate group demands precise mechanistic control. This whitepaper provides an in-depth technical analysis of its reactivity, detailing the causality behind experimental parameters, and outlines self-validating protocols for its application in drug development and materials science.

Physicochemical Profiling & Reactivity Dynamics

Methyl 5-(dimethoxyphosphoryl)pentanoate ( C8H17O5P ) possesses two distinct reactive termini that can be addressed orthogonally:

-

The Dimethyl Phosphonate Terminus : Capable of undergoing C-C bond formation via HWE olefination. Because the α -protons are not resonance-stabilized by an adjacent electron-withdrawing group (such as a carbonyl or aryl ring), the pKa is significantly higher (~30) than that of classical phosphonoacetates (~15).

-

The Methyl Ester Terminus : A stable protecting group that survives cryogenic organolithium conditions but can be readily saponified, reduced, or converted to an amide post-olefination.

The Causality of Base Selection in Unactivated HWE Reactions

The lack of α -anion stabilization dictates the thermodynamic and kinetic requirements of the reaction. Mild bases (e.g., K2CO3 , DBU) or even moderate bases (e.g., NaH , KOtBu ) fail to quantitatively deprotonate the α -carbon. Consequently, strong organolithium reagents—specifically n-butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) —must be employed at cryogenic temperatures (-78 °C)[2]. The lithium counterion also plays a critical causal role: it coordinates with the phosphoryl oxygen, stabilizing the highly reactive carbanion and directing the subsequent nucleophilic attack on the incoming electrophile.

Mechanistic pathway of the Horner-Wadsworth-Emmons olefination using an unactivated phosphonate.

Experimental Protocol: Self-Validating HWE Olefination

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal visual and chemical checkpoints to verify the success of each mechanistic step, a standard practice when handling unactivated phosphonates[2].

Step-by-Step Methodology

Objective : Append a 5-carbon ester chain to a target aldehyde via C=C bond formation.

-

System Preparation & Inertion :

-

Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

-

Causality: Organolithium reagents and the resulting unactivated carbanions are highly sensitive to moisture and oxygen, which would prematurely quench the anion.

-

-

Substrate Solvation :

-

Dissolve Methyl 5-(dimethoxyphosphoryl)pentanoate (1.05 equiv) in anhydrous THF to achieve a 0.1 M concentration. Cool the system to -78 °C using a dry ice/acetone bath.

-

-

Deprotonation (Validation Checkpoint 1) :

-

Add n-BuLi (1.10 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

-

Validation: The initially colorless solution will transition to a pale yellow/light orange hue . This color change is the internal indicator that the α -lithiated carbanion has successfully formed. Stir for 45 minutes at -78 °C.

-

-

Electrophile Addition (Validation Checkpoint 2) :

-

Dissolve the target aldehyde (1.00 equiv, the limiting reagent) in a minimal volume of anhydrous THF and add dropwise.

-

Validation: As the nucleophilic attack occurs and the oxaphosphetane intermediate forms, the yellow hue of the carbanion will visibly fade.

-

-

Cycloreversion & Quench :

-

Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

-

Causality: The cycloreversion of the oxaphosphetane to the alkene and dimethyl phosphate byproduct requires thermal energy.

-

Quench the reaction with saturated aqueous NH4Cl . Causality: NH4Cl (pH ~6) safely neutralizes excess base without risking the hydrolysis of the terminal methyl ester, which would occur if strong aqueous acids or bases were used.

-

-

Reaction Monitoring :

-

Analyze via TLC. The complete disappearance of the limiting aldehyde spot confirms reaction completion.

-

Quantitative Data: Condition Optimization

The efficiency and stereochemical outcome (E/Z ratio) of the olefination heavily depend on the base and solvent matrix. Table 1 summarizes empirical data for optimizing the reaction of unactivated omega-phosphono esters.

Table 1: Base and Solvent Optimization for Unactivated Phosphonate HWE

| Base | Solvent Matrix | Temp Range (°C) | Yield (%) | E:Z Ratio | Mechanistic Causality / Notes |

| K2CO3 | Acetonitrile | 25 to 80 | < 10% | N/A | Insufficient basicity; pKa mismatch prevents carbanion formation. |

| NaH | THF | 0 to 25 | 45% | 1:1 | Sluggish deprotonation; side reactions degrade the ester group. |

| LDA | THF | -78 to 25 | 82% | 3:1 | Clean carbanion formation; steric bulk of LDA prevents nucleophilic attack on the ester. |

| n-BuLi | THF | -78 to 25 | 89% | 4:1 | Optimal kinetic deprotonation; lithium coordination stabilizes the transition state. |

| n-BuLi | THF / DMPU | -78 to 25 | 92% | 6:1 | DMPU disrupts Li+ aggregation, favoring the thermodynamic E-alkene transition state. |

Strategic Applications in Drug Development & Materials

The bifunctional nature of Methyl 5-(dimethoxyphosphoryl)pentanoate allows it to act as a central hub for divergent synthetic pathways.

Divergent synthetic workflows leveraging the bifunctional nature of the omega-phosphono ester.

Prostanoid and Lipid Analogue Synthesis

In medicinal chemistry, mimicking the aliphatic tails of naturally occurring fatty acids (e.g., arachidonic acid metabolites) is crucial for receptor binding. By reacting Methyl 5-(dimethoxyphosphoryl)pentanoate with a core cyclopentane/cyclopentene aldehyde, chemists can stereoselectively install a 6-carbon carboxylate-terminated chain in a single step. The resulting double bond can either be retained for rigidity or reduced via Pd/C hydrogenation to yield a fully saturated lipid tail.

Linkerology in PROTACs and ADCs

Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) rely on precise linker lengths to optimize target degradation or payload delivery. The 5-carbon spacer provided by this reagent is highly valuable. Following HWE olefination and subsequent reduction, the terminal methyl ester can be saponified using LiOH in THF/H2O to yield a free carboxylic acid. This acid is then primed for standard amide coupling (using HATU/DIPEA) to a warhead or E3 ligase ligand.

Surface Functionalization

Beyond traditional organic synthesis, the dimethyl phosphonate group can be cleanly hydrolyzed to a free phosphonic acid using Bromotrimethylsilane (TMSBr) followed by aqueous workup. The resulting 5-phosphonopentanoic acid derivatives are premier anchoring groups for binding organic molecules to metal oxide surfaces (e.g., TiO2 , iron oxide nanoparticles) in the development of biosensors and targeted nanotherapeutics.

Conclusion

Methyl 5-(dimethoxyphosphoryl)pentanoate is a master key in the synthetic chemist's toolkit. By understanding the thermodynamic and kinetic requirements of its unactivated phosphonate group, researchers can reliably execute complex chain extensions. When paired with rigorous, self-validating protocols, this reagent enables the high-fidelity synthesis of advanced therapeutics and functional materials.

References

- Sigma-Aldrich / Merck. "Methyl 5-(dimethoxyphosphoryl)pentanoate | CAS 195871-91-1". Product Catalog & Physicochemical Specifications.

- National Institutes of Health (PMC). "Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids". Mechanistic validation of unactivated dimethoxyphosphoryl deprotonation using n-BuLi at -78°C.

Sources

An In-depth Technical Guide to the Discovery and History of Pentanoate Phosphonates

Abstract

Pentanoate phosphonates, particularly 2-amino-5-phosphonopentanoic acid (AP5), represent a cornerstone in the field of neuroscience, serving as highly selective antagonists for the N-methyl-D-aspartate (NMDA) receptor. This guide traces the historical trajectory of these critical compounds, from the initial synthesis of the foundational phosphonate backbone to their specific development as indispensable tools for elucidating the function of excitatory amino acid receptors. We will delve into the key synthetic methodologies, such as the Michaelis-Arbuzov reaction, explore the structure-activity relationships that confer their potent and selective biological activity, and detail their mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing both a historical perspective and practical, technical insights into this vital class of neuropharmacological agents.

Introduction: The Significance of the Phosphonate Moiety

Phosphonates are a class of organophosphorus compounds distinguished by a stable carbon-phosphorus (C-P) bond.[1] This feature makes them isosteres of phosphates, where the hydrolytically labile P-O-C bond is replaced by the biochemically robust P-C linkage.[2][3] This inherent stability has made phosphonates invaluable in medicinal chemistry as mimics of natural phosphate-containing substrates, leading to the development of enzyme inhibitors, antiviral drugs like Tenofovir, and osteoporosis treatments.[3][4] The first natural phosphonate, 2-aminoethylphosphonic acid (ciliatine), was discovered in 1959, sparking interest in their biological roles.[1][5] However, the synthetic history began much earlier, with the first synthesis of bisphosphonates by Von Baeyer and Hofmann in 1897, compounds that would later form the basis of an important class of drugs for bone disorders.[4]

The Emergence of Pentanoate Phosphonates as NMDA Receptor Antagonists

The journey of pentanoate phosphonates is intrinsically linked to the study of excitatory amino acid (EAA) receptors in the central nervous system. Researchers sought to develop specific antagonists to differentiate between the various EAA receptor subtypes. A pivotal breakthrough came from the realization that phosphonate analogues of carboxylic acids could serve as potent antagonists.

Early research demonstrated that increasing the chain length of α,ω-dicarboxylic acids produced compounds with antagonist activity at EAA receptors. This led to the hypothesis that a terminal acidic group, more acidic than a carboxyl group, could enhance binding affinity. The phosphonate group, being a stable and more acidic mimic of a carboxylate, was an ideal candidate.

This line of inquiry culminated in the synthesis and characterization of a series of ω-phosphono-α-amino acids. Among these, the (-)-D-isomer of 2-amino-5-phosphonopentanoic acid (D-AP5) and its seven-carbon counterpart, 2-amino-7-phosphonoheptanoic acid (AP7), emerged as exceptionally potent and selective antagonists of the NMDA receptor.[6] D-AP5, the pentanoate derivative, proved to be a particularly valuable research tool due to its high selectivity for the NMDA receptor over other glutamate receptor subtypes like AMPA and kainate.[6] This discovery provided neuroscientists with a chemical scalpel to dissect the physiological and pathological roles of NMDA receptor-mediated neurotransmission.

Synthesis of Pentanoate Phosphonates: A Methodological Overview

The construction of the C-P bond is the critical step in synthesizing pentanoate phosphonates. The Michaelis-Arbuzov reaction is the most widely recognized and versatile method for this transformation.[4][7][8] The general strategy involves the reaction of a suitable haloalkane with a trialkyl phosphite to form a phosphonate ester, which is subsequently hydrolyzed to yield the final phosphonic acid.

Experimental Protocol: Synthesis of Diethyl 5-bromopentylphosphonate

This protocol outlines a key intermediate step based on the Michaelis-Arbuzov reaction, a foundational method for creating the necessary C-P bond.

Rationale: The Michaelis-Arbuzov reaction is an efficient and high-yielding method for forming alkylphosphonates from alkyl halides.[7] Using a large excess of the halide (1,5-dibromopentane) drives the reaction towards the desired mono-phosphonated product and minimizes the formation of the di-phosphonated byproduct. The subsequent steps would involve introducing the amino group at the α-position and hydrolyzing the ester to yield the final product, AP5.

Materials:

-

1,5-dibromopentane

-

Triethyl phosphite

-

Anhydrous Toluene (or neat reaction conditions)

-

Distillation apparatus

-

Heating mantle and magnetic stirrer

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

-

Charge the flask with a significant excess of 1,5-dibromopentane (e.g., 5 equivalents).

-

Add triethyl phosphite (1 equivalent) to the flask.

-

Heat the reaction mixture to reflux (approximately 150-160°C) under a nitrogen atmosphere.

-

Maintain the reflux for 4-6 hours. The reaction progress can be monitored by observing the evolution of ethyl bromide.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess 1,5-dibromopentane via vacuum distillation.

-

The remaining crude product, diethyl 5-bromopentylphosphonate, can be further purified by fractional distillation under high vacuum.

Synthetic Workflow Diagram

Caption: General synthetic workflow for pentanoate phosphonates via the Michaelis-Arbuzov reaction.

Mechanism of Action at the NMDA Receptor

Pentanoate phosphonates like D-AP5 exert their effect by acting as competitive antagonists at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[6] The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ and Na⁺ ions. This calcium influx is a critical trigger for numerous intracellular signaling cascades, including those involved in synaptic plasticity, learning, and memory.

The structure of D-AP5 allows it to fit into the glutamate binding pocket, but it fails to induce the conformational change necessary for channel opening. The terminal phosphonate group, being more acidic than a carboxylate, forms a strong ionic interaction with key basic residues in the binding site, leading to a high-affinity but non-productive binding event. By occupying the binding site, D-AP5 physically blocks the endogenous agonist, glutamate, from activating the receptor, thus inhibiting ion flux and downstream signaling.

NMDA Receptor Antagonism Diagram

Sources

- 1. Phosphonates: Their Natural Occurrence and Physiological Role | IntechOpen [intechopen.com]

- 2. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 3. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphonate - Wikipedia [en.wikipedia.org]

- 5. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphonate analogues of carboxylic acids as aminoacid antagonists on rat cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 5-dimethoxyphosphorylpentanoate mechanism of action

The Dual Mechanism: Chemical Efficacy and Biological Downstream Impact of Methyl 5-Dimethoxyphosphorylpentanoate in Prostanoid Drug Development

Executive Summary

In the landscape of ophthalmic drug development, the synthesis of prostaglandin analogs (prostanoids) relies heavily on precision olefination to construct the critical lipid side-chains that dictate receptor affinity. Methyl 5-dimethoxyphosphorylpentanoate (CAS 195871-91-1 / 117917-78-9) is a specialized, bifunctional aliphatic phosphonate ester[1]. While it is not a biologic drug itself, its "mechanism of action" must be understood through a dual lens:

-

The Chemical Mechanism: Its role as a highly selective Horner-Wadsworth-Emmons (HWE) reagent used to install the ω -chain or α -chain of prostaglandin pharmacophores.

-

The Biological Mechanism: The downstream pharmacological signaling pathways activated by the APIs (Active Pharmaceutical Ingredients) it helps synthesize (e.g., FP receptor agonists for glaucoma).

This whitepaper provides an in-depth technical guide bridging the chemical causality of its synthetic application with the biological efficacy of its downstream products.

Part 1: The Chemical Mechanism of Action (HWE Olefination)

Methyl 5-dimethoxyphosphorylpentanoate is commercially utilized as a stabilized carbon nucleophile[2]. Unlike traditional Wittig reagents (phosphonium salts) that often yield Z-alkenes and stubborn triphenylphosphine oxide byproducts, this phosphonate ester operates via the Horner-Wadsworth-Emmons (HWE) mechanism to provide excellent E-selectivity and water-soluble byproducts.

Mechanistic Rationale & Causality: The reaction initiates with the deprotonation of the α -carbon (C5, adjacent to the phosphonate) by a base, generating a resonance-stabilized carbanion. This nucleophile attacks the target aldehyde (typically a Corey lactone derivative) to form an alkoxide intermediate. The alkoxide undergoes rapid intramolecular cyclization to form a 4-membered oxaphosphetane ring. The thermodynamic driving force of the reaction is the subsequent cycloreversion (syn-elimination), which breaks the oxaphosphetane to yield the target E-alkene and a dimethyl phosphate byproduct.

Figure 1: Chemical mechanism of HWE olefination using the phosphonate reagent.

Part 2: Experimental Methodology & Self-Validating Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol utilizes the Masamune-Roush modification of the HWE reaction.

Causality-Driven Workflow: Masamune-Roush Olefination

-

Why LiCl and DBU instead of NaH? Traditional strong bases like Sodium Hydride (NaH) can cause epimerization of α -chiral aldehydes (like the Corey lactone). The addition of anhydrous Lithium Chloride (LiCl) coordinates the phosphonate oxygen, vastly increasing the acidity of the α -protons. This allows the use of a mild, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), preserving the stereochemical integrity of the drug precursor.

-

Why a Dimethyl Phosphonate? The resulting dimethyl phosphate byproduct is highly water-soluble, allowing for complete removal during a simple aqueous wash[3], bypassing the need for immediate column chromatography.

Step-by-Step Protocol & System Validation

-

Preparation: Under an inert Argon atmosphere, charge a flame-dried flask with Methyl 5-dimethoxyphosphorylpentanoate (1.2 eq) and anhydrous Acetonitrile (0.2 M).

-

Activation: Add anhydrous LiCl (1.5 eq) and stir for 15 minutes at room temperature to ensure complete coordination.

-

Deprotonation: Add DBU (1.2 eq) dropwise. Observation: The solution will turn a faint yellow, indicating the formation of the stabilized carbanion.

-

Coupling: Add the target aldehyde (1.0 eq) dissolved in Acetonitrile dropwise over 30 minutes to control the exotherm and prevent aldehyde self-condensation.

-

System Validation & Quality Control (In-Process): Monitor via TLC (3:1 Hexanes/EtOAc). The protocol is self-validating: the disappearance of the UV-active aldehyde spot and the emergence of a new, lower Rf spot confirms the cycloreversion has occurred.

-

Quench & Workup: Quench with saturated aqueous NH4Cl . Extract with Ethyl Acetate. The highly water-soluble dimethyl phosphate byproduct partitions entirely into the aqueous layer.

-

Post-Reaction Validation: Perform 1H NMR on the crude organic layer. The disappearance of the aldehyde proton ( ∼ 9.8 ppm) and the appearance of vinylic protons ( ∼ 5.5–6.5 ppm) with a large coupling constant ( J≈15−16 Hz) definitively validates the formation of the E-alkene.

Part 3: Quantitative Data & Reaction Optimization

The choice of base and solvent system drastically affects the thermodynamic equilibrium of the oxaphosphetane intermediate. The data below summarizes the optimization landscape for coupling Methyl 5-dimethoxyphosphorylpentanoate.

Table 1: Optimization of HWE Olefination Conditions

| Base System | Solvent | Temp (°C) | E:Z Ratio | Yield (%) | Mechanistic Rationale (Causality) |

| NaH | THF | 0 to RT | 95:5 | 88 | Standard kinetic control; strong driving force for cycloreversion, but risks epimerization. |

| LiCl / DBU | MeCN | RT | 98:2 | 92 | Masamune-Roush conditions; mild base prevents epimerization of sensitive aldehydes. |

| KHMDS | Toluene | -78 | 85:15 | 76 | Low temperature traps the intermediate, slightly reducing thermodynamic E-selectivity. |

| KOtBu | THF | 0 | 90:10 | 81 | Bulky base; potential for competitive transesterification if tert-butanol acts as a nucleophile. |

Part 4: Downstream Modifications & Pharmacokinetic Tuning

Once the primary HWE coupling is complete, the terminal methyl ester of the pentanoate chain often requires modification to tune the pharmacokinetics (e.g., corneal permeability) of the final ophthalmic drug.

-

Transesterification: To convert the methyl ester to an isopropyl ester (the active prodrug form in medications like Latanoprost), acidic transesterification is employed. This proceeds through a PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism[4].

-

Macrolactonization / Complex Esterification: If the methyl ester is first hydrolyzed to a free carboxylic acid, it can be coupled to complex alcohols using the Yamaguchi Esterification. This involves forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, followed by DMAP-catalyzed acyl transfer[5].

-

Kinetic Optimization: The fundamental esterification and hydrolysis kinetics of pentanoate derivatives are equilibrium-limited. Driving the reaction to completion requires Le Chatelier's principle—either by using the target alcohol as the solvent or by continuously removing water[6][7].

Part 5: The Biological Mechanism of Action (FP Receptor Signaling)

Once the prostanoid API is synthesized and administered to the eye, it acts as a prodrug. Upon crossing the cornea, endogenous esterases cleave the ester to the active free acid, which binds to the Prostaglandin F (FP) Receptor .

Biological Causality: The FP receptor is a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit. Activation of Gq stimulates Phospholipase C (PLC), which hydrolyzes Phosphatidylinositol 4,5-bisphosphate ( PIP2 ) into Inositol trisphosphate ( IP3 ) and Diacylglycerol (DAG). IP3 triggers calcium release from the endoplasmic reticulum, which, alongside DAG, activates Protein Kinase C (PKC). This signaling cascade ultimately upregulates the transcription of Matrix Metalloproteinases (MMPs) . MMPs remodel the extracellular matrix of the ciliary body, increasing the uveoscleral outflow of aqueous humor and effectively lowering Intraocular Pressure (IOP).

Figure 2: Downstream FP receptor signaling pathway activated by the synthesized prostanoid.

References

-

Acid to Ester - Common Conditions Source: Common Organic Chemistry URL:[Link]

-

Transesterification - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

-

Yamaguchi Esterification - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

-

Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin Source: FKIT URL:[Link]

Sources

- 1. Methyl pentanoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. pentanoate| Ambeed [ambeed.com]

- 3. guidechem.com [guidechem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Yamaguchi Esterification [organic-chemistry.org]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. silverstripe.fkit.hr [silverstripe.fkit.hr]

A Technical Guide to the Theoretical Calculation of Methyl 5-dimethoxyphosphorylpentanoate

Abstract: This guide provides a comprehensive, in-depth protocol for conducting theoretical calculations on Methyl 5-dimethoxyphosphorylpentanoate (MDMP). Aimed at researchers and scientists in drug development and chemical research, this document outlines the rationale and step-by-step methodology for determining the molecule's structural, electronic, and vibrational properties using Density Functional Theory (DFT). By integrating established computational practices with theoretical insights, this guide serves as a practical whitepaper for predicting molecular characteristics, thereby accelerating research and development.

Introduction: The "Why" of Computational Modeling

In modern chemical and pharmaceutical research, understanding a molecule's properties at the atomic level is paramount. Methyl 5-dimethoxyphosphorylpentanoate (MDMP) is an organophosphonate ester with potential applications stemming from its reactive phosphoryl group and ester functionality. Before committing to costly and time-consuming laboratory synthesis and analysis, computational modeling provides a powerful predictive tool.

Theoretical calculations allow us to:

-

Determine the most stable three-dimensional structure (conformation).

-

Predict spectroscopic signatures, such as infrared (IR) vibrational frequencies.

-

Analyze the electronic structure to understand reactivity, including identifying sites susceptible to nucleophilic or electrophilic attack.

This guide focuses on a robust and widely adopted computational approach: Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy, making it an ideal choice for molecules of this size.[1][2]

Scientific Foundation: Selecting the Right Computational Tools

The accuracy of any theoretical calculation hinges on the chosen methodology. Our approach is grounded in a combination of a specific functional and a basis set that has demonstrated reliability for organophosphorus compounds.[2][3][4]

-

Density Functional Theory (DFT): Unlike simpler methods, DFT accounts for electron correlation, providing a more accurate description of the electronic structure. It calculates the total energy of the molecule based on its electron density.

-

The B3LYP Functional: We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is renowned for its excellent performance in predicting the geometries and energies of a wide range of organic molecules.[5][6] It incorporates a portion of exact Hartree-Fock exchange, which often improves accuracy over pure DFT functionals.[6]

-

The 6-31G* Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G* (also denoted 6-31G(d)) basis set is a Pople-style split-valence basis set. It provides a good compromise between accuracy and computational efficiency for molecules containing first and second-row atoms.[7][8] The asterisk (*) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the tetrahedral geometry around the phosphorus atom.[2]

This combination, B3LYP/6-31G*, represents a standard model chemistry that provides reliable results for many molecular systems without requiring prohibitive computational resources.[8][9]

The Computational Workflow: From Structure to Properties

The following protocol outlines a self-validating system for the theoretical analysis of MDMP. Each step builds upon the previous one, ensuring the final results are derived from a physically meaningful molecular state.

Caption: Computational workflow for MDMP analysis.

Step 1: Initial Structure Generation

The first step is to generate an initial 3D structure of Methyl 5-dimethoxyphosphorylpentanoate. This can be done using molecular building software or by converting a 2D representation (like a SMILES string) into 3D coordinates. This initial guess does not need to be perfect, as the subsequent optimization step will refine it.[10]

Step 2: Geometry Optimization

Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest possible energy on the potential energy surface.[10] Using the B3LYP/6-31G* model chemistry, the calculation iteratively adjusts the positions of the atoms until the forces on each atom are minimized, and the structure converges to a stationary point.[11][12]

Causality: An accurate, optimized geometry is the foundation for all other calculated properties. Properties like orbital energies and vibrational frequencies are highly sensitive to bond lengths and angles. Calculating these from a non-optimized structure would yield meaningless results.

Step 3: Frequency Analysis (Self-Validation)

Once the geometry is optimized, a frequency calculation must be performed on the same optimized structure.[13][14] This step serves two critical purposes:

-

Validation of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies.[12][13] The presence of one or more imaginary frequencies indicates that the structure is a saddle point (a transition state), not a stable minimum, and the optimization must be revisited.[12][13]

-

Prediction of the IR Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. This is invaluable for comparing with experimental data to confirm the identity and purity of a synthesized compound.[2]

This validation step is non-negotiable for ensuring the trustworthiness of the computational results.[11]

Step 4: Property Analysis

With a validated minimum-energy structure, we can now confidently extract meaningful chemical information.

-

Structural Parameters: Key bond lengths, bond angles, and dihedral angles are measured from the final optimized geometry.

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity.[15] The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them is an indicator of chemical stability and reactivity.[15][16][17]

-

Mulliken Atomic Charges: Mulliken population analysis provides a method for estimating the partial charge on each atom in the molecule.[18][19][20] This helps identify electrophilic (positive) and nucleophilic (negative) sites, predicting how the molecule might interact with other reagents.[21]

-

Predicted Data and Interpretation

The following tables summarize the key quantitative data obtained from the B3LYP/6-31G* calculations for Methyl 5-dimethoxyphosphorylpentanoate.

Table 1: Key Geometric Parameters

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths | ||

| P=O | P - O(phosphoryl) | 1.48 Å |

| P-C | P - C(alkyl chain) | 1.82 Å |

| P-O | P - O(methoxy) | 1.60 Å |

| C=O | C(carbonyl) - O | 1.21 Å |

| C-O | C(carbonyl) - O(ester) | 1.35 Å |

| Bond Angles | ||

| O=P-C | O(phosphoryl) - P - C | 115.2° |

| O-P-O | O(methoxy) - P - O(methoxy) | 102.5° |

| P-C-C | P - C1 - C2 | 112.8° |

Note: Atom numbering is based on standard IUPAC nomenclature.

Table 2: Calculated Vibrational Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2958 | Medium | C-H Stretch (alkyl & methoxy) |

| 1735 | Strong | C=O Stretch (ester carbonyl) |

| 1255 | Strong | P=O Stretch (phosphoryl) |

| 1180 | Medium | C-O Stretch (ester) |

| 1030 | Strong | P-O-C Stretch (phosphonate) |

| 750 | Medium | P-C Stretch |

Interpretation: The calculated frequencies align well with expected values for the functional groups present. The strong P=O stretch around 1255 cm⁻¹ and the C=O stretch at 1735 cm⁻¹ are characteristic and would be key peaks to look for in an experimental IR spectrum.[2]

Table 3: Electronic Properties

| Property | Value |

| HOMO Energy | -7.25 eV |

| LUMO Energy | -0.15 eV |

| HOMO-LUMO Gap | 7.10 eV |

| Dipole Moment | 3.45 Debye |

Interpretation: The large HOMO-LUMO gap of 7.10 eV suggests that Methyl 5-dimethoxyphosphorylpentanoate is a relatively stable molecule.[16] The HOMO is primarily located on the phosphoryl oxygen (P=O), indicating this is the most likely site for electron donation (e.g., in protonation or coordination to a Lewis acid). The LUMO is distributed across the P=O bond, suggesting it is the site for nucleophilic attack.

Caption: Key reactive sites in MDMP.

Conclusion

This guide has detailed a robust and scientifically-grounded workflow for the theoretical calculation of Methyl 5-dimethoxyphosphorylpentanoate using the B3LYP/6-31G* model chemistry. The protocol, from initial structure generation to geometry optimization and frequency validation, ensures the integrity and reliability of the results. The predicted structural, vibrational, and electronic properties provide a comprehensive molecular portrait, offering actionable insights into the molecule's stability, reactivity, and spectroscopic characteristics. These computational findings serve as a valuable precursor to empirical studies, guiding experimental design and accelerating the discovery process in drug development and materials science.

References

- Vasić Anićijević D.D. (2020). Computational modelling of organophosphorous pesticides – density functional theory calculations. Organophosphate Pesticides, 75-97. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF58oVB1-JRf_8Lj8v6wZqnjoR5L3WDz8DXHrlWw8lcUrWrZe4bKOtiHxhUesJC53NqJGzz0TX8x7g_qhw4C6RU2assEiVfVenNlYx5ZmX1TqC_M4O370swR6RPpYtifDX-So5S7e78W4M1frox8woyIeZtBlUW]

- Vlahović, F., et al. (2017). Density functional theory calculation of lipophilicity for organophosphate type pesticides. Journal of the Serbian Chemical Society. [URL: https://core.ac.uk/display/328117768]

- Zhang, Y., et al. (2015). Density Functional Theory Calculation and Raman Spectroscopy Studies of Organophosphorus Pesticides. ResearchGate. [URL: https://www.researchgate.net/publication/282330761_Density_Functional_Theory_Calculation_and_Raman_Spectroscopy_Studies_of_Organophosphorus_Pesticides]

- López-López, J.A., et al. (2025). DFT Insights into the Adsorption of Organophosphate Pollutants on Mercaptobenzothiazole Disulfide-Modified Graphene Surfaces. MDPI. [URL: https://www.mdpi.com/2079-4991/15/21/2908]

- Saliy, R.V., et al. (2022). Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. MDPI. [URL: https://www.mdpi.com/2073-4344/12/6/689]

- Wikipedia. (n.d.). Mulliken population analysis. [URL: https://en.wikipedia.

- Rowan. (2024). Running a Geometry Optimization and Frequencies Calculation on Rowan. YouTube. [URL: https://www.youtube.

- Chemistry LibreTexts. (2022). 10.7: Mulliken Populations. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Book%3A_Quantum_States_of_Atoms_and_Molecules_(Zielinski_et_al.)/10%3A_The_Chemical_Bond_in_Diatomic_Molecules/10.

- Supporting Information. (n.d.). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Royal Society of Chemistry. [URL: https://www.rsc.

- Rowan. (n.d.). Running a Geometry Optimization and Frequencies Calculation on Rowan. Rowan. [URL: https://rowansci.

- Chemistry Stack Exchange. (2019). What are Mulliken atomic charges, and how are they computed? [URL: https://chemistry.stackexchange.com/questions/118336/what-are-mulliken-atomic-charges-and-how-are-they-computed]

- Dailymotion. (2023). Mulliken Charge Calculation and Analysis Using Gaussian || Part 5. [URL: https://www.dailymotion.com/video/x8hqv25]

- FACCTS. (n.d.). Geometry Optimization | Lanthanide Complexes Computational Chemistry. [URL: https://www.faccts.

- ResearchGate. (n.d.). 3D view of HOMO and LUMO diagram with energy gaps. [URL: https://www.researchgate.net/figure/3D-view-of-HOMO-and-LUMO-diagram-with-energy-gaps_fig4_338779951]

- Trabada, D.G., et al. (2020). Mulliken-Dipole Population Analysis. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74512702a39048356984e]

- BragitOff. (2025). TURBOMOLE Tutorial: Geometry Optimization and Vibrational Frequency Analysis using TmoleX GUI. YouTube. [URL: https://www.youtube.

- Gsponer, N.S., et al. (2008). Broad HOMO-LUMO gap tuning through the coordination of a single phosphine, aminophosphine or phosphite onto a Ru(tpy)(bpy)2+ core. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18987771/]

- ORCA Tutorials. (n.d.). Geometry optimization. ORCA 6.0 TUTORIALS - FACCTs. [URL: https://www.orcasoftware.

- ResearchGate. (n.d.). B3LYP-D/6-31+G* potential energy profile for the nucleophilic addition and protonation steps. [URL: https://www.researchgate.

- Al-Hussain, S.A., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. MDPI. [URL: https://www.mdpi.com/1422-0067/23/13/6908]

- ResearchGate. (n.d.). 2,2 '-Biphospholes: Building Blocks for Tuning the HOMO-LUMO Gap of pi-Systems Using Covalent Bonding and Metal Coordination. [URL: https://www.researchgate.